N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Description

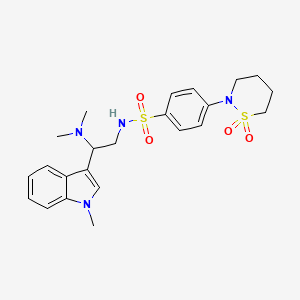

N-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by three key moieties:

- A 1-methylindole group, providing hydrophobic and π-π stacking properties.

- A 1,2-thiazinan-1,1-dioxide ring fused to the benzenesulfonamide core, enhancing solubility via the sulfone group and introducing conformational constraints.

This compound’s design likely targets modulation of biological pathways, such as enzyme inhibition or receptor binding, though direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S2/c1-25(2)23(21-17-26(3)22-9-5-4-8-20(21)22)16-24-33(30,31)19-12-10-18(11-13-19)27-14-6-7-15-32(27,28)29/h4-5,8-13,17,23-24H,6-7,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJBSPVGZZFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacophores, including thiazolidinone and indole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C28H33N7O2S

- Molecular Weight: 499.62 g/mol

This compound contains a sulfonamide group, which is often associated with antibacterial activity, and a thiazolidinone scaffold that has shown promise in anticancer research.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including those with similar structures to our compound, as anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, thiazolidinone derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15.3 | Apoptosis induction |

| Study B | HeLa | 10.5 | Cell cycle arrest |

| Study C | A549 | 12.0 | Enzyme inhibition |

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that sulfonamide derivatives can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Compounds incorporating dimethylamino groups have been studied for their effects on neurotransmitter systems. Specifically, they may act as selective agonists for serotonin receptors, potentially offering therapeutic benefits in conditions such as migraines and depression . The indole structure is particularly relevant here due to its structural similarity to serotonin.

Case Studies

-

Case Study on Anticancer Efficacy:

A study evaluated the effects of a structurally similar thiazolidinone derivative on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with noted apoptosis markers increasing in treated cells. -

Neuropharmacological Investigation:

Another investigation focused on a related compound's agonistic effects on the 5-HT(1F) receptor. The results suggested that these compounds could mitigate neurogenic inflammation associated with migraine headaches.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weights estimated using atomic composition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.